molecular formula C14H22O3 B1677441 3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid CAS No. 93633-61-5

3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid

Cat. No.: B1677441
CAS No.: 93633-61-5
M. Wt: 238.32 g/mol
InChI Key: LVQJNKFFJNUFNY-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid is a cyclic ketone . It is a key intermediate in the biosynthesis of pyrethrins, which are natural insecticides that accumulate to high concentrations in pyrethrum (Chrysanthemum cinerariaefolium) flowers .


Synthesis Analysis

The biosynthesis of pyrethrins involves ester linkage between an acid moiety (chrysanthemoyl or pyrethroyl, synthesized via the mevalonic acid pathway from glucose), and an alcohol (pyrethrolone). Pyrethrolone is generated from this compound, which originates from α-linolenic acid via the jasmonic acid biosynthetic cascade .


Molecular Structure Analysis

The molecular formula of this compound is C11H16O3 . Its average mass is 196.246 Da and its mono-isotopic mass is 196.10994 Da .


Chemical Reactions Analysis

The production of this compound in the fungus Aspergillus oryzae has been reported . The first four genes in the jasmonic acid biosynthetic cascade, encoding lipoxygenase 2, allene-oxide synthase, allene-oxide cyclase 2, and 12-oxophytodienoic acid reductase 3, were amplified from an Arabidopsis thaliana cDNA library, cloned in a purpose-built fungal multigene expression vector, and expressed in Aspergillus oryzae .

Scientific Research Applications

Identification in Fungal Cultures

3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid, a hydroxylated cyclopentane fatty acid of the jasmonic acid type, has been identified in the culture filtrate of the fungus Botryodiplodia theobromae. This discovery expands the known diversity of jasmonic acid derivatives produced by fungi (Miersch et al., 1991).

Role in Plant Metabolism

The metabolism of this compound has been studied in potato plants, where it was fed to cultures of potato single-node stems. The study suggested that the metabolism of this compound leads to specific glucopyranosyloxyjasmoic acids, indicating its role in plant metabolic pathways (Matsuura & Yoshihara, 2003).

Jasmonates and Plant Responses

This compound is part of a group of jasmonates and related compounds that have been found in various fungi, like Fusarium oxysporum. Jasmonates are known for their role in plant stress responses and developmental processes (Miersch et al., 1999).

Bioassay Applications

In a study using the Bryonia dioica tendril-coiling assay, this compound was among those analyzed for biological activities. The study highlighted the specificity of jasmonate and coronatine analogs in eliciting plant responses, underscoring the significance of this compound in plant bioassays (Blechert et al., 1999).

Enzymatic Synthesis

Research has also explored the enzymatic synthesis of jasmonic acid precursors, including this compound. The work has focused on producing these compounds in their biologically relevant configurations, which is crucial for understanding their roles in jasmonate biosynthesis (Zerbe et al., 2007).

Future Directions

The production of 3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid in the fungus Aspergillus oryzae represents a step towards the heterologous production of pyrethrins in fungi . This could potentially provide a cheaper and more environmentally friendly method for the production of natural pyrethrins .

Properties

IUPAC Name

4-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-2-3-4-7-12-11(9-10-13(12)15)6-5-8-14(16)17/h3-4,11-12H,2,5-10H2,1H3,(H,16,17)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQJNKFFJNUFNY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC1C(CCC1=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid
Reactant of Route 2
3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid
Reactant of Route 3
3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid
Reactant of Route 4
3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid
Reactant of Route 5
3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid
Reactant of Route 6
3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.